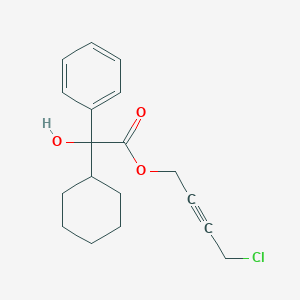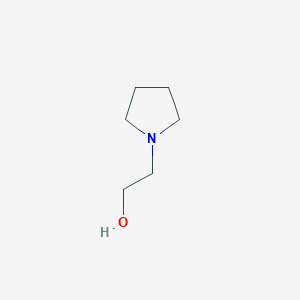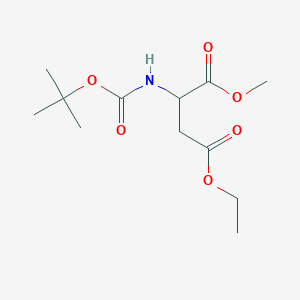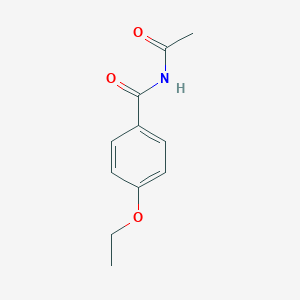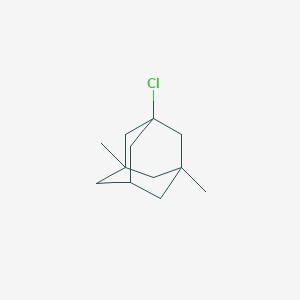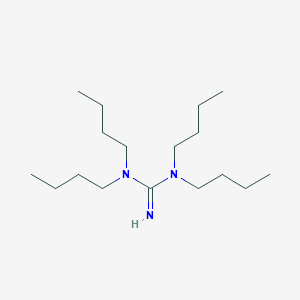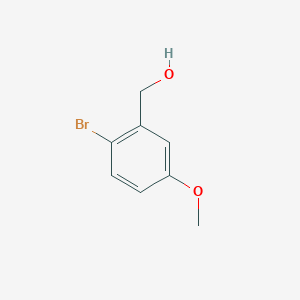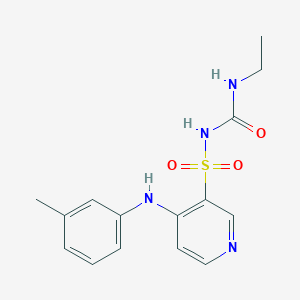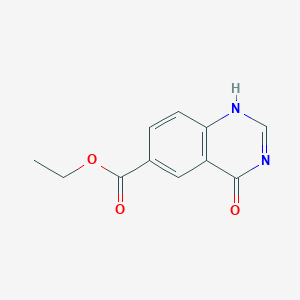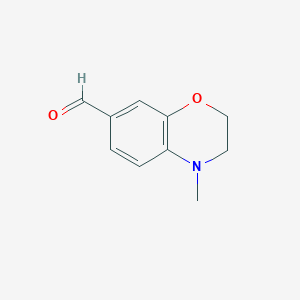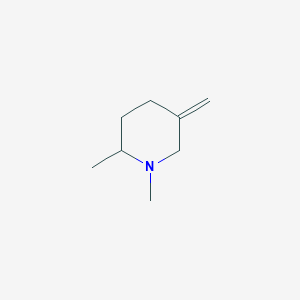
1,2-Dimethyl-5-methylidenepiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-5-methylidenepiperidine, commonly known as DMMP, is a chemical compound that belongs to the family of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The purpose of
Wirkmechanismus
The mechanism of action of DMMP is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. DMMP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
DMMP has been reported to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to the accumulation of reactive oxygen species. DMMP has also been reported to alter the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin. Additionally, DMMP has been shown to affect the levels of various hormones, including cortisol and testosterone.
Vorteile Und Einschränkungen Für Laborexperimente
DMMP has several advantages for lab experiments. It is readily available, easy to handle, and has a long shelf life. Additionally, DMMP is relatively stable and can be stored at room temperature. However, DMMP has some limitations for lab experiments. It is highly toxic and can pose a significant health risk if not handled properly. Additionally, DMMP is a potent inhibitor of acetylcholinesterase, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on DMMP. One area of interest is the development of new synthetic methods for DMMP that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential applications of DMMP in the field of material science. Additionally, the development of new derivatives of DMMP with improved pharmacological properties is an area of active research. Finally, the investigation of the mechanism of action of DMMP and its effects on cellular signaling pathways is an area of ongoing research.
Conclusion:
In conclusion, DMMP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMMP have been discussed in this paper. Further research on DMMP is needed to fully understand its potential applications and to develop new derivatives with improved pharmacological properties.
Synthesemethoden
DMMP can be synthesized using various methods, including the reaction of 2,3-dimethyl-1,4-dioxane with sodium hydride, followed by the reaction with acrolein, which yields DMMP with a yield of 60%. Another method involves the reaction of 2,3-dimethyl-1,4-dioxane with formaldehyde and ammonium acetate, followed by the reaction with acetic anhydride, which yields DMMP with a yield of 80%.
Wissenschaftliche Forschungsanwendungen
DMMP has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess anticancer, antiviral, and antifungal activities. DMMP has also been investigated for its potential use in the synthesis of new organic compounds and materials. Additionally, DMMP has been utilized as a reagent in the analysis of various chemicals, including aldehydes, ketones, and carboxylic acids.
Eigenschaften
CAS-Nummer |
142209-32-3 |
|---|---|
Produktname |
1,2-Dimethyl-5-methylidenepiperidine |
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
1,2-dimethyl-5-methylidenepiperidine |
InChI |
InChI=1S/C8H15N/c1-7-4-5-8(2)9(3)6-7/h8H,1,4-6H2,2-3H3 |
InChI-Schlüssel |
MRYLHLGOPYYFSH-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C)CN1C |
Kanonische SMILES |
CC1CCC(=C)CN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



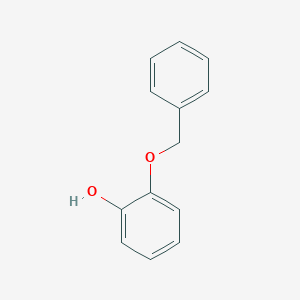
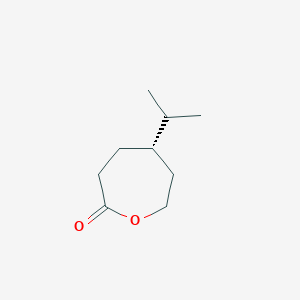
![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)
